

7-Amino-2-naphthol molecular structure and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 7-Amino-2-naphthol

Cat. No.: B1202560

[Get Quote](#)

An In-depth Technical Guide to **7-Amino-2-naphthol**: Structure, Properties, and Analysis

This guide offers a detailed overview of **7-Amino-2-naphthol** (CAS No: 93-36-7), a naphthalene derivative of interest to researchers in proteomics, medicinal chemistry, and drug development. The document covers its core chemical and physical properties, a plausible synthetic route, and standard analytical protocols for its characterization.

Molecular Structure and Properties

7-Amino-2-naphthol, with the IUPAC name 7-aminonaphthalen-2-ol, is an aromatic organic compound featuring a naphthalene core substituted with both an amino (-NH₂) and a hydroxyl (-OH) group.^[1] Its chemical structure is foundational to its reactivity and potential applications as an intermediate in the synthesis of more complex molecules.

Molecular Formula and Structure

The molecular formula for **7-Amino-2-naphthol** is C₁₀H₉NO.^{[1][2][3][4][5]} The structure consists of a fused bicyclic aromatic system with substituents at the C2 and C7 positions.

Figure 1: Molecular Structure of **7-Amino-2-naphthol**.

Physicochemical Properties

The key properties of **7-Amino-2-naphthol** are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.

Property	Value	Reference(s)
IUPAC Name	7-aminonaphthalen-2-ol	[1]
Synonyms	2-Amino-7-hydroxynaphthalene, 7-Amino- β -naphthol	[1] [3] [4]
CAS Number	93-36-7	[1] [2] [3]
Molecular Formula	C ₁₀ H ₉ NO	[1] [2] [3] [4] [5]
Molecular Weight	159.19 g/mol	[2]
Appearance	Brown solid	[5]
Melting Point	201 °C	[4]
Boiling Point	385.6 °C at 760 mmHg	[4]
Density	1.281 g/cm ³	[4]
pKa (Predicted)	9.74 ± 0.40	[3]
XLogP3	2.7	[4]
Hydrogen Bond Donors	2	[3] [4]
Hydrogen Bond Acceptors	2	[3] [4]
Topological Polar Surface Area	46.2 Å ²	[3] [4]

Synthesis of 7-Amino-2-naphthol

A plausible and widely used method for the synthesis of naphthylamines from naphthols is the Bucherer-Lepetit reaction.[\[1\]](#)[\[2\]](#)[\[3\]](#) This reaction involves the conversion of a naphthol to a naphthylamine using ammonia and an aqueous bisulfite solution. While a specific protocol for **7-Amino-2-naphthol** is not readily available, the following procedure is adapted from a similar one-pot synthesis of its N,N-dimethyl derivative.[\[4\]](#)

Experimental Protocol: Synthesis via Bucherer-Lepetit Reaction

Objective: To synthesize **7-Amino-2-naphthol** from 2,7-dihydroxynaphthalene.

Materials:

- 2,7-Dihydroxynaphthalene
- Sodium bisulfite (NaHSO₃)
- Aqueous ammonia (NH₃ solution, e.g., 28-30%)
- Sodium hydroxide (NaOH) solution
- Pressurized reaction vessel or autoclave with mechanical stirrer
- Filtration apparatus
- Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

- Charging the Reactor: In a 1 L autoclave equipped with a mechanical stirrer, charge 2,7-dihydroxynaphthalene (e.g., 1.0 mol equivalent), sodium bisulfite (e.g., 1.1 mol equivalent), and a sufficient amount of concentrated aqueous ammonia.
- Reaction: Seal the autoclave and purge with an inert gas like nitrogen. Heat the mixture to approximately 150-170°C while stirring. Maintain the reaction for several hours (e.g., 6-8 hours), monitoring the pressure inside the vessel.
- Work-up: After cooling the reactor to room temperature, carefully vent any excess pressure. Transfer the reaction mixture to a beaker.
- Neutralization and Precipitation: While stirring, add a sodium hydroxide solution to the mixture to neutralize the bisulfite and precipitate the product.
- Isolation and Purification: Collect the crude **7-Amino-2-naphthol** precipitate by filtration. Wash the solid with cold water.

- Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield the final product.
- Drying: Dry the purified crystals under vacuum.

Spectroscopic Analysis and Characterization

Structural confirmation of the synthesized **7-Amino-2-naphthol** is achieved through standard spectroscopic techniques. Although experimental spectra for this specific isomer are not widely published, the following tables provide predicted data based on the analysis of its functional groups and related naphthalene derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to determine the carbon-hydrogen framework of the molecule.

Table 2: Predicted ^1H NMR Spectral Data for **7-Amino-2-naphthol** (in DMSO-d_6) Note: Chemical shifts (δ) are referenced to TMS at 0 ppm. Actual values can vary based on solvent and experimental conditions.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~9.0 - 10.0	broad singlet	1H	OH
~7.4 - 7.6	multiplet	2H	Aromatic H
~6.8 - 7.1	multiplet	4H	Aromatic H
~4.5 - 5.5	broad singlet	2H	NH_2

Table 3: Predicted ^{13}C NMR Spectral Data for **7-Amino-2-naphthol** (in DMSO-d_6) Note: These are predicted values based on known shifts for naphthols and anilines.

Predicted Chemical Shift (δ) ppm	Assignment
~155 - 158	C-OH (C2)
~145 - 148	C-NH ₂ (C7)
~130 - 138	Quaternary Aromatic C (C4a, C8a)
~105 - 130	Aromatic CH carbons (C1, C3, C4, C5, C6, C8)

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.

Table 4: Predicted Infrared (IR) Spectroscopy Data for **7-Amino-2-naphthol**

Wavenumber (cm ⁻¹)	Bond Vibration	Functional Group
3500 - 3200	O-H stretch (broad)	Phenol (H-bonded)
3450 - 3250	N-H stretch (two bands)	Primary Aromatic Amine
3100 - 3000	C-H stretch	Aromatic
1630 - 1570	C=C stretch	Aromatic Ring
1650 - 1580	N-H bend	Primary Amine
1335 - 1250	C-N stretch	Aromatic Amine
1320 - 1000	C-O stretch	Phenol
900 - 675	C-H bend ("oop")	Aromatic

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Predicted Mass Spectrometry Data for **7-Amino-2-naphthol**

m/z Value	Interpretation
159	Molecular Ion $[M]^+$
160	$[M+1]^+$ isotope peak
130	Loss of -CHO fragment, a common fragmentation for phenols.
Other	Additional fragments arising from cleavage of the aromatic rings.

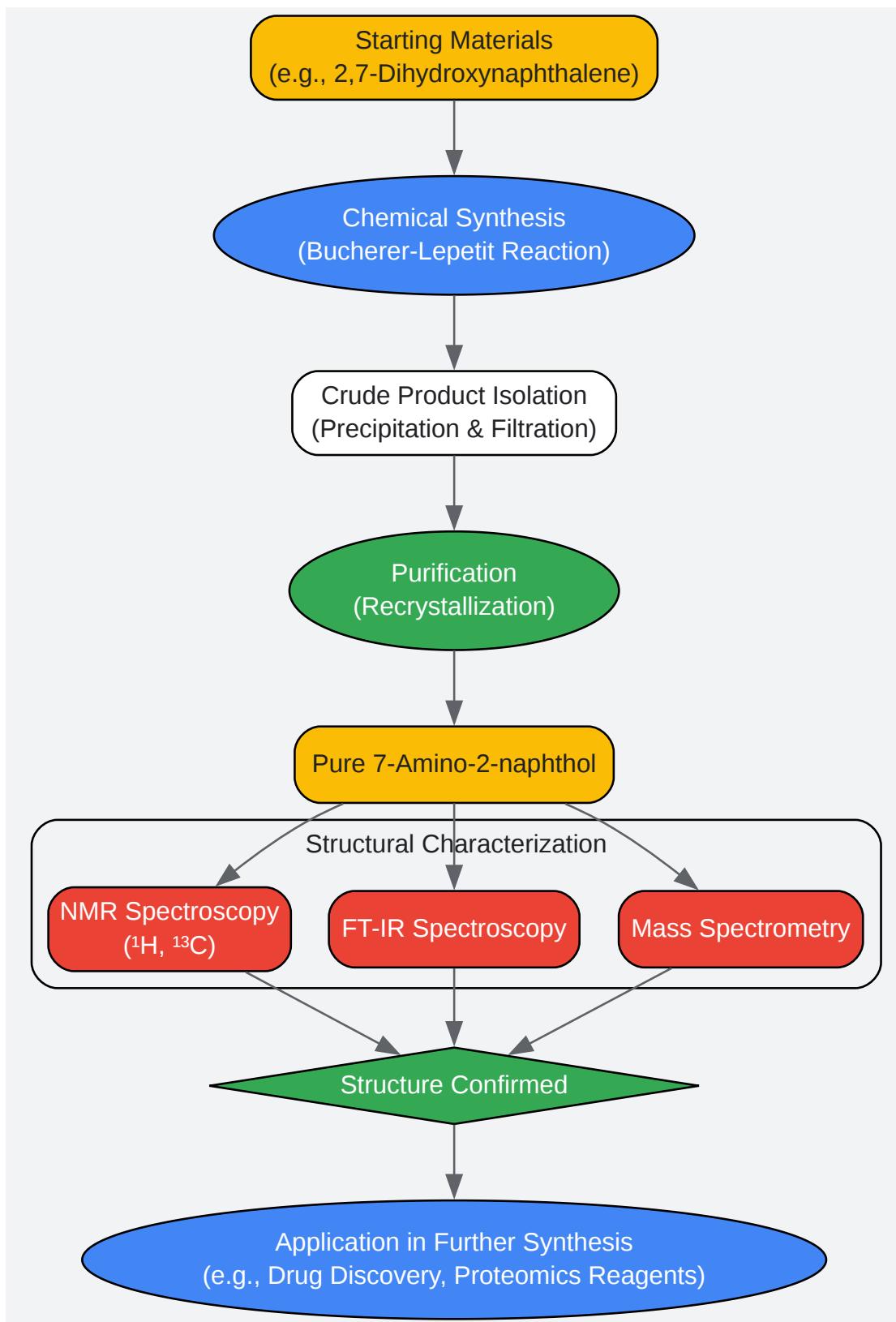
General Experimental Protocols for Analysis

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 5-10 mg of **7-Amino-2-naphthol** in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
- Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR: Use a standard pulse-acquire sequence. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and accumulation of 16-64 scans.
- ¹³C NMR: Employ a proton-decoupled pulse sequence. A higher number of scans (≥ 1024) and a longer relaxation delay may be required.
- Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the spectrum and calibrate it using the residual solvent signal or an internal standard (TMS).

FT-IR Spectroscopy Protocol

- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample (~1-2 mg) with ~100-200 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.


- Data Acquisition: Record a background spectrum of the empty sample compartment or KBr pellet. Then, record the sample spectrum, typically from 4000 to 400 cm^{-1} . Co-add 16-32 scans to improve the signal-to-noise ratio.
- Data Processing: The final spectrum is generated by ratioing the sample scan against the background scan.

Mass Spectrometry Protocol

- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (GC-MS or LC-MS).
- Ionization: Use an appropriate ionization method. Electron Ionization (EI) is common for GC-MS and provides detailed fragmentation, while Electrospray Ionization (ESI) is standard for LC-MS and typically shows a strong molecular ion.
- Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

Logical Workflow and Applications

Given that **7-Amino-2-naphthol** is primarily a chemical intermediate, a specific signaling pathway is not defined. However, its synthesis and verification follow a clear logical workflow. Aminonaphthol derivatives are a class of compounds with significant interest in drug discovery due to their wide range of biological activities, including antimicrobial and anticancer properties. [6][7] This compound serves as a valuable scaffold for building larger, more complex molecules for therapeutic evaluation.

[Click to download full resolution via product page](#)

Figure 2: Workflow for the Synthesis and Characterization of 7-Amino-2-naphthol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bucherer_reaction [chemeurope.com]
- 2. Bucherer reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. asianpubs.org [asianpubs.org]
- 5. organicreactions.org [organicreactions.org]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [7-Amino-2-naphthol molecular structure and formula]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1202560#7-amino-2-naphthol-molecular-structure-and-formula\]](https://www.benchchem.com/product/b1202560#7-amino-2-naphthol-molecular-structure-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com